

# A Head-to-Head Comparison of ALK4290 and GW766994X for Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | ALK4290 dihydrochloride |           |
| Cat. No.:            | B10860155               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two small molecule C-C chemokine receptor type 3 (CCR3) antagonists, ALK4290 (also known as AKST4290) and GW766994X. Both compounds have been investigated for their therapeutic potential in diseases characterized by inflammation and neovascularization. This document summarizes their mechanisms of action, preclinical and clinical findings, and developmental status, with a focus on their potential application in ocular diseases such as wet age-related macular degeneration (wAMD).

## **Executive Summary**

ALK4290 and GW766994X are both potent antagonists of the CCR3 receptor, a key mediator in eosinophil-driven inflammation and a contributor to pathological angiogenesis. ALK4290 has progressed to Phase 2 clinical trials for the treatment of neovascular age-related macular degeneration (nAMD), demonstrating promising results in improving visual acuity with a favorable safety profile. In contrast, while GW766994X has shown efficacy in preclinical models of choroidal neovascularization (CNV), its clinical development appears to have been discontinued. This guide presents the available data to facilitate an objective comparison of these two molecules.

#### **Data Presentation**

### **Table 1: In Vitro and Preclinical Data Comparison**



| Parameter                          | ALK4290 (AKST4290)                                                                           | GW766994X                                                             |
|------------------------------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Target                             | C-C chemokine receptor type 3 (CCR3)                                                         | C-C chemokine receptor type 3 (CCR3)                                  |
| Binding Affinity (K <sub>i</sub> ) | 3.2 nM for human CCR3[1][2]<br>[3]                                                           | Not publicly available                                                |
| Preclinical Models                 | Mouse models of ocular biodistribution[4]                                                    | Mouse and primate models of choroidal neovascularization (CNV)[5]     |
| Key Preclinical Findings           | Preferential accumulation in<br>the RPE/choroid, the primary<br>site of nAMD pathologies.[4] | Systemic administration reduced spontaneous and laser-induced CNV.[5] |

**Table 2: Clinical Data Comparison** 

| Parameter                    | ALK4290 (AKST4290)                                                                                                                                                                                     | GW766994X                                                                                            |
|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Indication(s) Studied        | Neovascular Age-Related<br>Macular Degeneration (nAMD),<br>Parkinson's Disease                                                                                                                         | Asthma                                                                                               |
| Highest Phase of Development | Phase 2b[6]                                                                                                                                                                                            | Phase 2 (Discontinued)[5]                                                                            |
| Route of Administration      | Oral[7][8]                                                                                                                                                                                             | Oral                                                                                                 |
| Efficacy in nAMD (Phase 2a)  | Treatment-Naïve Patients:  Mean +7.0 letter improvement in Best Corrected Visual Acuity (BCVA) over 6 weeks.[9][10] Treatment-Refractory Patients: Mean +2 letter improvement in BCVA over 6 weeks.[7] | No clinical data available for nAMD.                                                                 |
| Safety Profile (nAMD)        | Well-tolerated; no severe or<br>serious adverse events<br>reported in Phase 2a trials.[9]<br>[10]                                                                                                      | Not applicable for nAMD. In asthma trials, gastrointestinal events were more common than placebo.[5] |



Check Availability & Pricing

## **Mechanism of Action and Signaling Pathway**

Both ALK4290 and GW766994X function by antagonizing the CCR3 receptor. CCR3 is a G-protein coupled receptor that, upon binding its primary ligand eotaxin (CCL11), triggers a signaling cascade that promotes the migration and activation of eosinophils and other immune cells. In the context of nAMD, this pathway is implicated in the inflammatory processes that contribute to choroidal neovascularization, the hallmark of the disease. By blocking this interaction, these antagonists aim to reduce inflammation and subsequent pathological blood vessel growth.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALK4290 (AKST4290) | CCR3 抑制剂 | MCE [medchemexpress.cn]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. hcplive.com [hcplive.com]
- 8. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of ALK4290 and GW766994X for Ocular Neovascularization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860155#head-to-head-comparison-of-alk4290-and-gw766994x]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com